molecular formula C18H19FN2O5S B6440836 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine CAS No. 2548988-74-3

2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine

Cat. No.: B6440836
CAS No.: 2548988-74-3
M. Wt: 394.4 g/mol
InChI Key: JZTLWHUVQCNHIA-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine is a heterocyclic compound featuring a pyrrolidine core substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group and a methoxy-linked 5-fluoropyridine moiety. Its molecular architecture combines sulfonamide, ether, and fluorinated aromatic functionalities, which are common in pharmaceuticals and agrochemicals for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]methoxy]-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c19-14-1-4-18(20-10-14)26-12-13-5-6-21(11-13)27(22,23)15-2-3-16-17(9-15)25-8-7-24-16/h1-4,9-10,13H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTLWHUVQCNHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Lipophilicity and Solubility

  • Target Compound vs. D399-0621’s logP of 2.38 suggests moderate lipophilicity, which could be higher in the target compound if the methoxy linker reduces polarity.
  • TRKA Inhibitor : The TRKA inhibitor’s methoxyethyl and pyrimidine groups likely enhance solubility relative to the target compound, though its larger size may offset this advantage .

Stereochemical and Conformational Effects

  • D399-0621 is a racemic mixture, while the TRKA inhibitor features defined (3S,4R) stereochemistry, which is critical for kinase selectivity . The target compound’s stereochemical configuration is unspecified but could influence binding kinetics.
  • The azetidine analog () has a smaller, strained four-membered ring, reducing conformational flexibility compared to the target’s pyrrolidine core .

Functional Group Contributions

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